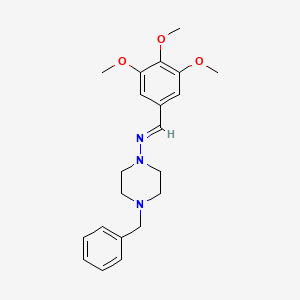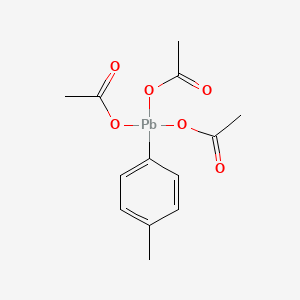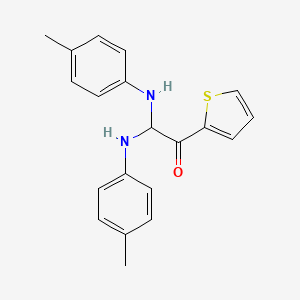![molecular formula C18H16O5 B15078146 Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate CAS No. 14807-34-2](/img/structure/B15078146.png)
Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate is a chemical compound with the molecular formula C18H16O5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 10,11-dihydrodibenzo[b,f]oxepine with dimethyl oxalate in the presence of a base, such as sodium hydride, to form the desired ester . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated, alkylated, or acylated products .
Wissenschaftliche Forschungsanwendungen
Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Dimethyl 10,11-dihydrodibenzo[b,f]oxepine-4,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,11-Dihydrodibenzo[b,f]oxepine-4,6-dicarboxylic acid: A closely related compound with similar chemical properties but different functional groups.
5,12-Dihydrodibenzo[b,f][1,4]diazocine-6,11-dione:
11-Substituted dibenzo[b,f][1,4]oxazepines: Compounds with similar core structures but different substituents, used in pharmaceutical research.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research .
Eigenschaften
CAS-Nummer |
14807-34-2 |
|---|---|
Molekularformel |
C18H16O5 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
dimethyl 5,6-dihydrobenzo[b][1]benzoxepine-1,10-dicarboxylate |
InChI |
InChI=1S/C18H16O5/c1-21-17(19)13-7-3-5-11-9-10-12-6-4-8-14(18(20)22-2)16(12)23-15(11)13/h3-8H,9-10H2,1-2H3 |
InChI-Schlüssel |
IIIHFBAGYJBDCT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC2=C1OC3=C(CC2)C=CC=C3C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078075.png)
![4-({(E)-[2-(Trifluoromethyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15078083.png)

![2-({2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-7-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15078093.png)
![4-benzyl-N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B15078095.png)

![Benzyl (2E)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15078098.png)
![Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078115.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15078122.png)
![DI(Tert-butyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078125.png)
![diisobutyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B15078133.png)

![5-(2-bromophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15078144.png)

